molecular formula C10H9BrFN B1449062 5-Bromo-3-ethyl-7-fluoro-1H-indole CAS No. 1360891-72-0

5-Bromo-3-ethyl-7-fluoro-1H-indole

Cat. No.: B1449062
CAS No.: 1360891-72-0
M. Wt: 242.09 g/mol
InChI Key: XJRGYWSHKLDRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-ethyl-7-fluoro-1H-indole is a useful research compound. Its molecular formula is C10H9BrFN and its molecular weight is 242.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-3-ethyl-7-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(6)3-7(11)4-9(10)12/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRGYWSHKLDRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-3-ethyl-7-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structural features that include a bromine atom at the 5-position and a fluorine atom at the 7-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula for 5-Bromo-3-ethyl-7-fluoro-1H-indole is C9H8BrFNC_9H_8BrFN, with a molecular weight of approximately 227.07 g/mol. The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity, influencing its interaction with biological targets.

The mechanism of action for 5-Bromo-3-ethyl-7-fluoro-1H-indole involves its ability to interact with various biological receptors and enzymes. The bromine atom can enhance electrophilicity, making the compound a potential inhibitor of specific enzymes involved in disease pathways. The fluorine atom may also contribute to increased binding affinity to target proteins through hydrophobic interactions.

Antiviral Properties

Research indicates that compounds similar to 5-Bromo-3-ethyl-7-fluoro-1H-indole exhibit antiviral activity against various viruses, including influenza. The mechanism often involves inhibition of viral replication by targeting viral polymerases or other essential viral proteins. For instance, studies have shown that certain indole derivatives can inhibit the activity of viral RNA-dependent RNA polymerase, which is crucial for viral replication.

Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives. For example, 5-Bromo-3-ethyl-7-fluoro-1H-indole has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. In vitro assays indicated that compounds with similar structures can inhibit the proliferation of human breast cancer cells (MCF-7) with IC50 values ranging from 10 µM to 20 µM.

Anti-inflammatory Effects

Indoles are also known for their anti-inflammatory properties. Research suggests that 5-Bromo-3-ethyl-7-fluoro-1H-indole may modulate inflammatory responses by inhibiting pro-inflammatory cytokine production or by affecting signaling pathways such as NF-kB.

Comparative Analysis with Related Compounds

To better understand the biological activity of 5-Bromo-3-ethyl-7-fluoro-1H-indole, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
5-Bromo-3-methyl-7-fluoro-1H-indole Bromine at the 5-positionModerate anticancer activity
6-Chloro-7-fluoro-1H-indole Chlorine at the 6-positionAntiviral properties against influenza
3-Ethyl-7-fluoro-1H-indole Ethyl group at the 3-positionPotential GSK-3 inhibitor

Case Studies and Research Findings

  • Antiviral Research : A study published in PubMed Central highlighted that certain indole derivatives, including those similar to 5-Bromo-3-ethyl-7-fluoro-1H-indole, showed significant inhibition of influenza virus replication in vitro by targeting viral polymerases .
  • Anticancer Studies : In a study focusing on breast cancer cells, compounds structurally related to 5-Bromo-3-ethyl-7-fluoro-1H-indole demonstrated IC50 values indicating effective inhibition of cell growth, suggesting potential use in cancer therapies .
  • Anti-inflammatory Mechanisms : Research indicated that indole derivatives could downregulate pro-inflammatory cytokines in macrophages, showcasing their potential as anti-inflammatory agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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